N'-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide
Description
Properties
Molecular Formula |
C6H11N5O |
|---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
2-amino-N'-(1H-imidazol-5-ylmethyl)acetohydrazide |
InChI |
InChI=1S/C6H11N5O/c7-1-6(12)11-10-3-5-2-8-4-9-5/h2,4,10H,1,3,7H2,(H,8,9)(H,11,12) |
InChI Key |
ODEXLRNDFXOTJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CNNC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide typically involves the condensation of an imidazole derivative with an appropriate hydrazide. One common method includes the reaction of 1H-imidazole-4-carboxaldehyde with hydrazine hydrate under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N’-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the imidazole ring or the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
N’-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N’-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or other biological processes. The hydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Structural Variations and Key Differences
The compound’s closest analogs differ in:
- Heterocycle type : Imidazole vs. benzimidazole.
- Hydrazide substituents : Presence/absence of benzylidene groups, halogenation, or electron-donating/withdrawing groups.
- Functional group modifications : Thioether linkages, methoxy, nitro, or hydroxy substituents.
Impact of Structural Modifications on Bioactivity
- Imidazole vs. In contrast, imidazole-based compounds (e.g., ) may offer better solubility due to reduced hydrophobicity.
- Substituent Effects: Halogenation: Halogenated benzylidene groups (e.g., in ) increase lipophilicity and membrane permeability, enhancing antimicrobial activity . Methoxy Groups: Electron-donating methoxy substituents () improve stability but may reduce reactivity in electrophilic environments .
Physicochemical and Crystallographic Insights
- Crystal Packing : Imidazole-imine analogs () demonstrate significant molecular twisting (dihedral angles ~56°) and stabilization via weak interactions (C–H⋯N, π-π stacking), influencing solubility and bioavailability .
- Melting Points : Derivatives with hydroxy or nitro groups (e.g., ) exhibit higher melting points (250–320°C), correlating with increased intermolecular hydrogen bonding .
Biological Activity
N'-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented with data tables and case studies.
Chemical Structure and Properties
The compound this compound features an imidazole ring, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:
This compound is synthesized through the reaction of imidazole derivatives with hydrazides, leading to the formation of a hydrazone linkage that enhances its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in inflammation and cancer progression. The imidazole ring facilitates coordination with metal ions, which can modulate enzyme activity and influence cellular signaling pathways.
Key Mechanisms:
- Inhibition of Tumor Necrosis Factor-alpha (TNF-α): Studies have shown that compounds with similar structures can effectively inhibit TNF-α production in macrophages, a crucial mediator in inflammatory responses .
- p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: Compounds designed based on similar scaffolds have demonstrated the ability to inhibit p38 MAPK activity, which is involved in stress responses and inflammation .
Biological Activity Data
The following table summarizes various studies that have evaluated the biological activity of this compound and related compounds.
Case Study 1: Anti-inflammatory Effects
A study focused on the anti-inflammatory properties of hydrazone derivatives similar to this compound. The results indicated that these compounds significantly reduced TNF-α levels in cultured macrophages, demonstrating a potential therapeutic application in treating inflammatory diseases .
Case Study 2: Anticancer Activity
Another investigation assessed the cytotoxic effects of imidazole-containing compounds on various cancer cell lines. The results revealed that certain derivatives exhibited potent anticancer activity, leading to a decrease in cell viability at concentrations as low as 10 µM . This suggests that this compound may also possess similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
